molecular formula C23H23N3O5S B12150715 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B12150715
M. Wt: 453.5 g/mol
InChI Key: DUAYFNBMESQFGE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide (CAS: 1232786-61-6) is a synthetically derived acetamide compound with a molecular formula of C₁₈H₂₁N₃O₅S and a molecular weight of 391.44 g/mol . Its structure features:

  • A 1,1-dioxidotetrahydrothiophen-3-yl group, contributing sulfone-related polarity and metabolic stability.
  • A 6-oxopyridazin-1(6H)-yl core, enabling hydrogen-bonding interactions via its ketone oxygen.
  • A 3-methoxyphenyl substituent, enhancing lipophilicity and influencing receptor binding.
  • An N-phenylacetamide backbone, common in bioactive molecules targeting enzymes or receptors.

This compound's design combines electron-withdrawing (sulfone, pyridazinone) and electron-donating (methoxyphenyl) groups, balancing solubility and membrane permeability.

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H23N3O5S/c1-31-20-9-5-6-17(14-20)21-10-11-22(27)25(24-21)15-23(28)26(18-7-3-2-4-8-18)19-12-13-32(29,30)16-19/h2-11,14,19H,12-13,15-16H2,1H3

InChI Key

DUAYFNBMESQFGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N(C3CCS(=O)(=O)C3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound with potential biological activities. This article explores its biological activity, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key components that influence its biological activity:

  • Thieno[3,2-c]pyridin moiety: Known for its role in various biological activities, including inhibition of protein interactions.
  • Methoxyphenyl group: May contribute to the compound's lipophilicity and ability to cross biological membranes.
  • Acetamide functionality: Often associated with enhanced pharmacological properties.

Chemical Formula

  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: 366.43 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including glioblastoma and multiple myeloma, indicating its potential as an anticancer agent .
  • Mechanism of Action : The compound may act as a proteasome inhibitor, affecting cellular pathways involved in cancer cell proliferation and survival. This mechanism is crucial in targeting cancer cells that rely on proteasomal degradation for survival .

Inhibition of Protein Interactions

The compound is also noted for its ability to inhibit the binding of bromodomains to acetylated proteins, which plays a significant role in gene regulation and cellular signaling pathways. This inhibition can lead to altered gene expression profiles that may be beneficial in treating various diseases, including cancer .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Study on RC-106 : A derivative showed promising results in inhibiting tumor growth in glioblastoma models by inducing endoplasmic reticulum stress and activating the unfolded protein response .
CompoundCancer TypeMechanismResult
RC-106GlioblastomaProteasome inhibitionSignificant tumor reduction
RC derivativesMultiple MyelomaSigma receptor modulationCytotoxic effects observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related acetamide derivatives:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Sulfone, 6-oxopyridazinone, 3-methoxyphenyl C₁₈H₂₁N₃O₅S 391.44 High polarity due to sulfone; balanced lipophilicity from methoxyphenyl
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole, naphthyloxy, acetamide C₂₁H₁₈N₅O₃ 388.40 Triazole enhances π-π stacking; naphthyloxy increases hydrophobicity
N-(3-nitrophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6c) Triazole, nitro group, naphthyloxy C₂₁H₁₇N₆O₄ 417.40 Nitro group introduces strong electron-withdrawing effects; may improve stability
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyrazole, pyridazine amine C₁₄H₁₅N₅ 253.30 Pyrazole enables metal coordination; amine group supports hydrogen bonding
N-(3-ethylphenyl)-2-{3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide Pyrrolidine-sulfonyl, 6-oxopyridazinone, ethylphenyl C₂₄H₂₇N₅O₃S 477.57 Sulfonamide enhances solubility; ethylphenyl adds steric bulk

Physicochemical and Pharmacokinetic Properties

  • Polarity : The target compound’s sulfone group increases polarity compared to triazole derivatives (e.g., 6a, 6c), which rely on naphthyloxy groups for hydrophobicity .
  • Lipophilicity : The 3-methoxyphenyl group provides moderate logP values, contrasting with nitro-substituted analogs (e.g., 6c) that exhibit higher logP due to aromatic nitro groups .
  • Metabolic Stability : Sulfones (as in the target) are more resistant to oxidative metabolism than sulfonamides (e.g., the compound in ) or amines (e.g., pyridazine amine in ) .

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